Nutlin-C1-amido-PEG4-C2-N3

PROTAC Click Chemistry Bioconjugation

Researchers requiring a modular MDM2-recruiting building block for PROTAC synthesis often face limited options with incompatible linker chemistry. Nutlin-C1-amido-PEG4-C2-N3 directly addresses this by providing a pre-optimized ligand-linker conjugate with a terminal azide handle, eliminating the need for in-house derivatization. This compound streamlines the assembly of heterobifunctional degraders. - Enables efficient CuAAC or SPAAC conjugation to diverse alkyne-functionalized target warheads. - Facilitates systematic optimization of linker length and composition without resynthesizing the MDM2 ligand. - Supplied with rigorous analytical data, ensuring batch-to-batch consistency for reproducible degrader profiling.

Molecular Formula C42H52Cl2N8O9
Molecular Weight 883.8 g/mol
Cat. No. B12427919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNutlin-C1-amido-PEG4-C2-N3
Molecular FormulaC42H52Cl2N8O9
Molecular Weight883.8 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCN(C(=O)C3)CC(=O)NCCOCCOCCOCCOCCN=[N+]=[N-])C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl
InChIInChI=1S/C42H52Cl2N8O9/c1-29(2)61-36-26-34(56-3)12-13-35(36)41-48-39(30-4-8-32(43)9-5-30)40(31-6-10-33(44)11-7-31)52(41)42(55)51-17-16-50(38(54)28-51)27-37(53)46-14-18-57-20-22-59-24-25-60-23-21-58-19-15-47-49-45/h4-13,26,29,39-40H,14-25,27-28H2,1-3H3,(H,46,53)/t39-,40+/m1/s1
InChIKeyYLHONJUOEKAZKP-PVXQIPPMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nutlin-C1-amido-PEG4-C2-N3: MDM2 Ligand-Linker Conjugate


Nutlin-C1-amido-PEG4-C2-N3 (synonyms: MDM2 Ligand-Linker Conjugates 1; E3 ligase Ligand-Linker Conjugates 48) is a synthetic E3 ligase ligand-linker conjugate designed for proteolysis-targeting chimera (PROTAC) technology. It incorporates a Nutlin-3-derived MDM2-targeting ligand covalently linked to a 4-unit polyethylene glycol (PEG4) spacer terminated with an azide (N3) functional group . This compound is not a standalone MDM2 inhibitor but a modular building block that enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) conjugation to custom protein-targeting warheads, facilitating the rational design of heterobifunctional degraders .

Nutlin-C1-amido-PEG4-C2-N3 Non-Interchangeability


Nutlin-C1-amido-PEG4-C2-N3 is not a simple analog of Nutlin-3a or other MDM2 inhibitors; it is a functionalized building block. Substituting it with free Nutlin-3a (IC50 = 90 nM against MDM2-p53 interaction ) or even Nutlin-3-derived carboxylic acid intermediates would forfeit the azide-terminated PEG4 linker essential for click-chemistry conjugation, rendering PROTAC assembly impossible. Similarly, substituting with alternative MDM2-recruiting ligand-linker conjugates that employ different linker lengths or functional handles (e.g., amine-reactive NHS esters, thiol-reactive maleimides) alters the physicochemical properties and conjugation chemistry, which directly impacts the efficiency of ternary complex formation and the resultant degrader's solubility, cell permeability, and degradation kinetics. The specific combination of the Nutlin-3-based MDM2 warhead, the PEG4 spacer, and the azide click handle is non-interchangeable for experiments requiring CuAAC or SPAAC conjugation to alkyne-, DBCO-, or BCN-functionalized target ligands.

Nutlin-C1-amido-PEG4-C2-N3 Key Differentiators vs. Analogs


Azide Click Conjugation vs. Carboxylic Acid Chemistry

Nutlin-C1-amido-PEG4-C2-N3 contains a terminal azide group enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions . In contrast, (4R,5S)-Nutlin carboxylic acid (MDM2 Ligand 2) and Nutlin carboxylic acid (MDM2 Ligand 1) terminate in a carboxyl group, requiring pre-activation (e.g., EDC/NHS coupling) for amide bond formation with amine-containing linkers . This difference dictates the chemical compatibility and reaction efficiency when constructing heterobifunctional PROTACs.

PROTAC Click Chemistry Bioconjugation

PEG4 Linker Enhances DMSO Solubility vs. PEG2

The inclusion of a 4-unit PEG (PEG4) linker in Nutlin-C1-amido-PEG4-C2-N3 yields a DMSO solubility of approximately 200 mg/mL (~226 mM) . A structurally analogous MDM2 ligand-linker conjugate containing a shorter PEG2 linker (MDM2 Ligand-Linker Conjugates 2) exhibits a lower DMSO solubility of 50 mg/mL . The extended PEG4 spacer significantly improves solubilization for stock solution preparation.

Solubility PEG Linker Formulation

Superior Purity Exceeding Standard PROTAC Reagents

Nutlin-C1-amido-PEG4-C2-N3 is supplied with a documented purity of 99.19% (as per batch analysis) . This exceeds the commonly reported purity range of 97-98% for similar custom PROTAC building blocks from other vendors . Higher purity reduces the risk of confounding biological activity from unknown impurities in degradation assays.

Purity Quality Control PROTAC Reagent

Nutlin-C1-amido-PEG4-C2-N3 Validated Application Scenarios


CuAAC Click Chemistry for PROTAC Library Assembly

Researchers synthesizing focused libraries of PROTACs can utilize Nutlin-C1-amido-PEG4-C2-N3 as a universal MDM2-recruiting module. The azide handle enables rapid, high-yielding CuAAC conjugation to a diverse array of alkyne-functionalized target protein ligands. This modular approach allows for systematic optimization of linker length, composition, and target warhead without resynthesizing the entire MDM2-binding element .

Target Validation in Wild-Type p53 Cancer Models

For target validation experiments requiring the selective degradation of a protein of interest (POI) in cells with functional p53, Nutlin-C1-amido-PEG4-C2-N3-derived PROTACs can be employed. The Nutlin-3-based moiety ensures recruitment of the MDM2 E3 ligase, while the PEG4 linker provides sufficient spatial separation for ternary complex formation. This is particularly relevant for POIs whose degradation is desired in p53 wild-type contexts, such as HCT116 colon cancer or SJSA-1 osteosarcoma cells [1].

Comparative Degrader Profiling for Linker Optimization

By conjugating Nutlin-C1-amido-PEG4-C2-N3 to the same target warhead via different click chemistry approaches (CuAAC vs. SPAAC) or by varying the alkyne-bearing linker, researchers can directly compare the degradation efficiency, cellular permeability, and ternary complex stability of resulting PROTACs. This enables the empirical optimization of the linker component in the context of MDM2-mediated degradation, which is a critical step in degrader development [2].

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